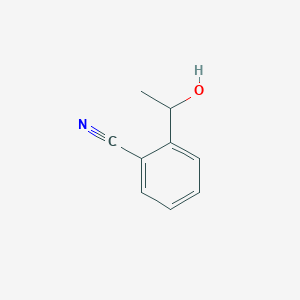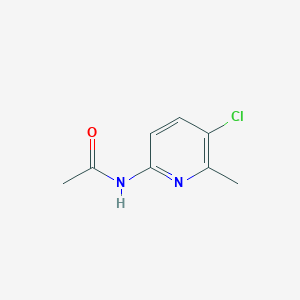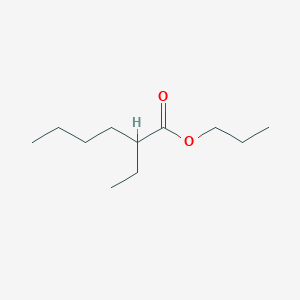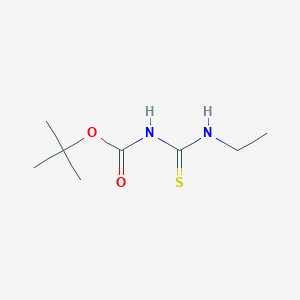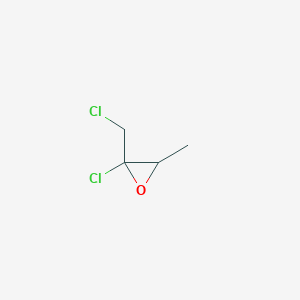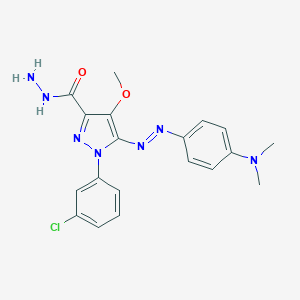
1-(3-Chlorophenyl)-5-(4-dimethylaminophenyl)diazenyl-4-methoxypyrazol e-3-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Chlorophenyl)-5-(4-dimethylaminophenyl)diazenyl-4-methoxypyrazole-3-carbohydrazide (abbreviated as CPDC) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and environmental science. CPDC is a diazo compound that is synthesized through a multi-step process involving the reaction of various reagents.
Wirkmechanismus
The mechanism of action of 1-(3-Chlorophenyl)-5-(4-dimethylaminophenyl)diazenyl-4-methoxypyrazol e-3-carbohydrazide is not fully understood. However, it is believed to exert its anti-cancer effects by inducing apoptosis (programmed cell death) in cancer cells. 1-(3-Chlorophenyl)-5-(4-dimethylaminophenyl)diazenyl-4-methoxypyrazol e-3-carbohydrazide has also been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response.
Biochemische Und Physiologische Effekte
1-(3-Chlorophenyl)-5-(4-dimethylaminophenyl)diazenyl-4-methoxypyrazol e-3-carbohydrazide has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). 1-(3-Chlorophenyl)-5-(4-dimethylaminophenyl)diazenyl-4-methoxypyrazol e-3-carbohydrazide has also been shown to reduce the levels of reactive oxygen species (ROS) in cells, which are known to contribute to oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-(3-Chlorophenyl)-5-(4-dimethylaminophenyl)diazenyl-4-methoxypyrazol e-3-carbohydrazide is its versatility in terms of its potential applications. It has been shown to possess anti-inflammatory, analgesic, and anti-cancer properties, making it a promising candidate for drug development. However, one of the limitations of 1-(3-Chlorophenyl)-5-(4-dimethylaminophenyl)diazenyl-4-methoxypyrazol e-3-carbohydrazide is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on 1-(3-Chlorophenyl)-5-(4-dimethylaminophenyl)diazenyl-4-methoxypyrazol e-3-carbohydrazide. One area of interest is the development of 1-(3-Chlorophenyl)-5-(4-dimethylaminophenyl)diazenyl-4-methoxypyrazol e-3-carbohydrazide-based drugs for the treatment of cancer and other diseases. Another area of interest is the optimization of the synthesis method for 1-(3-Chlorophenyl)-5-(4-dimethylaminophenyl)diazenyl-4-methoxypyrazol e-3-carbohydrazide to improve its yield and purity. Additionally, further studies are needed to elucidate the mechanism of action of 1-(3-Chlorophenyl)-5-(4-dimethylaminophenyl)diazenyl-4-methoxypyrazol e-3-carbohydrazide and to fully understand its biochemical and physiological effects.
Synthesemethoden
The synthesis of 1-(3-Chlorophenyl)-5-(4-dimethylaminophenyl)diazenyl-4-methoxypyrazol e-3-carbohydrazide involves several steps, including the reaction of 3-chloroaniline with 4-dimethylaminobenzaldehyde to form the corresponding Schiff base. The Schiff base is then reacted with hydrazine hydrate to form 4-dimethylaminophenylhydrazine. The final step involves the reaction of 4-dimethylaminophenylhydrazine with 1-(3-chlorophenyl)-4-methoxypyrazole-3-carboxylic acid to yield 1-(3-Chlorophenyl)-5-(4-dimethylaminophenyl)diazenyl-4-methoxypyrazol e-3-carbohydrazide.
Wissenschaftliche Forschungsanwendungen
1-(3-Chlorophenyl)-5-(4-dimethylaminophenyl)diazenyl-4-methoxypyrazol e-3-carbohydrazide has been extensively studied for its potential applications in the field of medicine. It has been found to possess anti-inflammatory, analgesic, and anti-cancer properties. 1-(3-Chlorophenyl)-5-(4-dimethylaminophenyl)diazenyl-4-methoxypyrazol e-3-carbohydrazide has also been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, 1-(3-Chlorophenyl)-5-(4-dimethylaminophenyl)diazenyl-4-methoxypyrazol e-3-carbohydrazide has been investigated for its potential use as a pesticide due to its ability to inhibit the growth of fungi.
Eigenschaften
CAS-Nummer |
172701-52-9 |
|---|---|
Produktname |
1-(3-Chlorophenyl)-5-(4-dimethylaminophenyl)diazenyl-4-methoxypyrazol e-3-carbohydrazide |
Molekularformel |
C19H20ClN7O2 |
Molekulargewicht |
413.9 g/mol |
IUPAC-Name |
1-(3-chlorophenyl)-5-[[4-(dimethylamino)phenyl]diazenyl]-4-methoxypyrazole-3-carbohydrazide |
InChI |
InChI=1S/C19H20ClN7O2/c1-26(2)14-9-7-13(8-10-14)23-24-18-17(29-3)16(19(28)22-21)25-27(18)15-6-4-5-12(20)11-15/h4-11H,21H2,1-3H3,(H,22,28) |
InChI-Schlüssel |
WFCKSTRFBKQMSO-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=C(C(=NN2C3=CC(=CC=C3)Cl)C(=O)NN)OC |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=C(C(=NN2C3=CC(=CC=C3)Cl)C(=O)NN)OC |
Synonyme |
1-(3-chlorophenyl)-5-(4-dimethylaminophenyl)diazenyl-4-methoxy-pyrazol e-3-carbohydrazide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



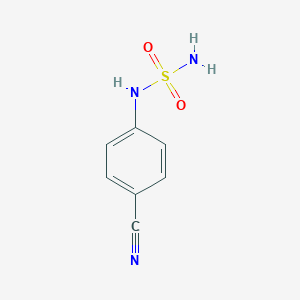
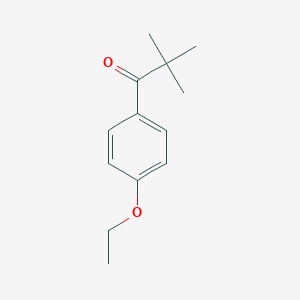

![Cyclopentyl[4-(methylsulfanyl)phenyl]methanone](/img/structure/B61549.png)
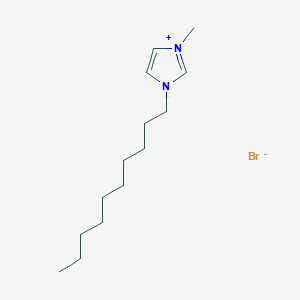
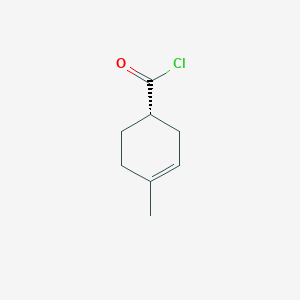
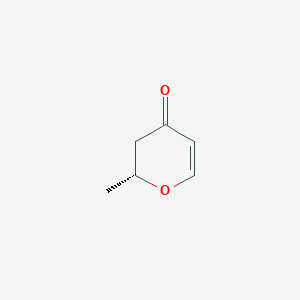
![3-Oxo-2,3-dihydrobenzo[d]isoxazole-5-carbonitrile](/img/structure/B61569.png)
